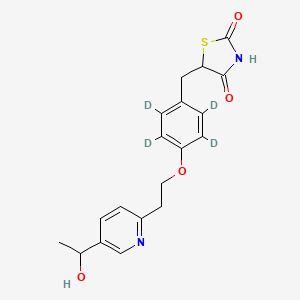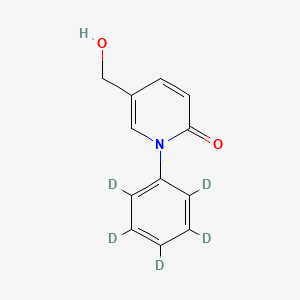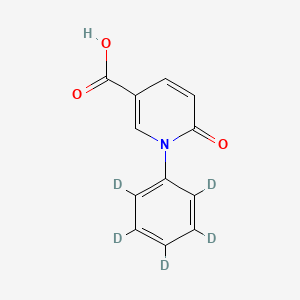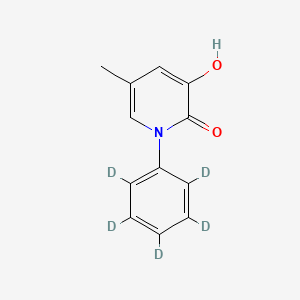
1-デカルボキシ-3-オキソ-セアノチン酸
説明
1-Decarboxy-3-oxo-ceanothic acid is a type of triterpenoid . It shows in vitro cytotoxic activity in a human ovarian adenocarcinoma cell line . The cytotoxic effect is mediated, at least in part, by the induction of apoptosis .
Synthesis Analysis
The apoptotic process caused by 1-Decarboxy-3-oxo-ceanothic acid requires the synthesis of new proteins . It has been observed that the compound causes a dose-dependent inhibition of DNA synthesis .Molecular Structure Analysis
The molecular formula of 1-Decarboxy-3-oxo-ceanothic acid is C29H44O3 . It contains a total of 80 bonds, including 36 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .Chemical Reactions Analysis
1-Decarboxy-3-oxo-ceanothic acid has been observed to cause a dose-dependent inhibition of DNA synthesis in human ovarian adenocarcinoma (OVCAR-3) cells . It also induces DNA fragmentation with the characteristic pattern of inter-nucleosomal ladder .Physical and Chemical Properties Analysis
1-Decarboxy-3-oxo-ceanothic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 440.7 g/mol . The compound has a total of 80 bonds, including 36 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .科学的研究の応用
卵巣腺がん細胞における細胞毒性活性
DOCA は、ヒト卵巣腺がん (OVCAR-3) 細胞における細胞毒性活性について研究されてきました {svg_1} {svg_2}. この化合物は、これらの細胞における DNA 合成を用量依存的に阻害することがわかりました {svg_3} {svg_4}. これにより、DOCA は卵巣腺がんの治療に潜在的に使用できる可能性があります。
プログラム細胞死の誘導
細胞毒性活性に加えて、DOCA は OVCAR-3 細胞においてプログラム細胞死、つまりアポトーシスを誘導することがわかった {svg_5} {svg_6}. このプロセスには、新規タンパク質の合成が必要であることがわかった {svg_7} {svg_8}. これは、DOCA ががん細胞のアポトーシスを誘発するために潜在的に使用できることを示唆しています。
DNA 分解
DOCA は OVCAR-3 細胞において DNA 分解を引き起こすことがわかった {svg_9} {svg_10}. これは、DOCA が細胞毒性効果を発揮するもう 1 つのメカニズムになる可能性があります。
DNA 合成の阻害
DOCA は OVCAR-3 細胞における DNA 合成を阻害することがわかった {svg_11} {svg_12}. これにより、DOCA は新しい DNA の合成を防ぐことでがん細胞の増殖を阻害するために潜在的に使用できることを示唆しています。
作用機序
Target of Action
1-Decarboxy-3-oxo-ceanothic acid primarily targets DNA synthesis in cells . It shows cytotoxic activity against human ovarian adenocarcinoma cell lines such as OVCAR-3 and HeLa, and less so against the normal cell line FS-5 .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This inhibition is a crucial part of its mode of action as it prevents the replication of cancer cells, thereby limiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 1-Decarboxy-3-oxo-ceanothic acid is the DNA replication pathway . By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing cancer cells from replicating and spreading .
Pharmacokinetics
Its impact on bioavailability is significant given its potent cytotoxic effects on specific cancer cell lines .
Result of Action
The result of 1-Decarboxy-3-oxo-ceanothic acid’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by its cytotoxic effects on OVCAR-3 and HeLa cancer cell lines .
特性
IUPAC Name |
(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)/t18-,19+,20-,21+,23+,26-,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDCZUBEFGYVSS-RSICVRGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)C5(C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of DOCA in inducing cell death?
A: Research suggests that DOCA induces apoptosis, also known as programmed cell death, in human ovarian adenocarcinoma (OVCAR-3) cells [, ]. This process is characterized by specific morphological changes, including cell shrinkage and nuclear condensation, as well as DNA fragmentation into a pattern known as the "inter-nucleosomal ladder" []. Interestingly, protein synthesis seems to be necessary for DOCA-induced apoptosis, as the protein synthesis inhibitor cycloheximide partially blocked both cell death and DNA fragmentation []. This suggests that DOCA may trigger the synthesis of new proteins directly involved in the apoptotic cascade. Importantly, no direct DNA damage was observed prior to apoptosis, indicating that DOCA's cytotoxic effect is not primarily mediated by direct DNA damage [].
Q2: How potent is DOCA compared to other cytotoxic compounds, and are there differences in its effects on cancerous and non-cancerous cells?
A: Studies have shown that DOCA displays cytotoxic activity against several cancer cell lines, including OVCAR-3 (ovarian adenocarcinoma) and HeLa (cervical cancer), with IC50 values of 2.8 µg/mL and 6.6 µg/mL, respectively []. This indicates that DOCA effectively inhibits the growth of these cancer cells at low micromolar concentrations. Interestingly, DOCA showed lower cytotoxicity against the normal human fibroblast cell line FS-5, with an IC50 of 11.3 µg/mL []. This suggests that DOCA may exhibit some degree of selectivity towards cancer cells, although further research is needed to confirm and understand the underlying mechanisms of this selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)
